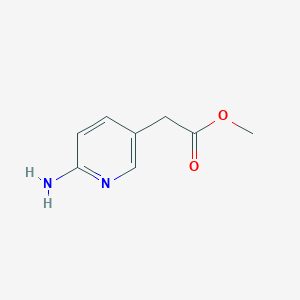
3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester: is a complex organic compound with the molecular formula C22H28O9 and a molecular weight of 436.452 g/mol . This compound is characterized by its tetrahydro-pyran ring structure, which is substituted with acetoxy and phenethyl groups. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester typically involves the acetylation of corresponding hydroxyl groups on a tetrahydro-pyran ringCommon reagents used in these reactions include acetic anhydride and phenethyl alcohol, with catalysts such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high degree of purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydro-pyran derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester involves its interaction with specific molecular targets. The acetoxy groups facilitate its binding to enzymes and receptors, modulating their activity. The phenethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. These interactions lead to various biochemical effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- Acetic acid (2R,3R,4S,5R,6R)-3,5-diacetoxy-2-acetoxymethyl-6-(8-hydroxy-octyloxy)-tetrahydro-pyran-4-yl ester
Uniqueness: 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester is unique due to its specific substitution pattern on the tetrahydro-pyran ring. The presence of both acetoxy and phenethyl groups provides a distinct combination of reactivity and stability, making it valuable for various applications in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-phenylethyl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXVQFPXMAEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)CCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)




![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)





